Moxalactam

Description

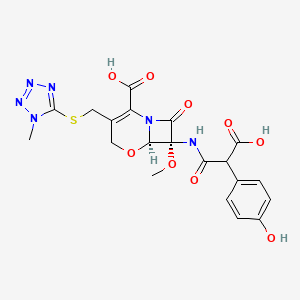

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCSIUVGFCSJCK-CAVRMKNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023338 | |

| Record name | Moxalactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Latamoxef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.51e-01 g/L | |

| Record name | Latamoxef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64952-97-2, 79120-38-0 | |

| Record name | Moxalactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064952972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7beta-(2-Carboxy-2-(4-hydroxyphenyl)acetamido)-7alpha-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1-oxa-1-dethia-3-cephem-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079120380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latamoxef | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moxalactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Latamoxef | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXALACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF6C936Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Latamoxef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Moxalactam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moxalactam (also known as Latamoxef) is a pioneering synthetic oxacephem antibiotic that emerged as a significant advancement in the battle against bacterial infections. Developed by Shionogi & Co., Ltd. and launched in 1982, its unique 1-oxa-β-lactam core structure conferred a broad spectrum of activity, particularly against Gram-negative bacteria, and notable stability against β-lactamase enzymes. This in-depth guide provides a comprehensive timeline of its discovery and development, a detailed (where publicly available) overview of its chemical synthesis, and a thorough examination of its mechanism of action. Quantitative data on its efficacy, pharmacokinetics, and safety profile are presented in structured tables for clear comparison. Furthermore, this document includes detailed diagrams to illustrate key experimental workflows and its molecular mechanism of action.

Discovery and Development Timeline

The development of this compound was a multi-year endeavor by researchers at Shionogi & Co., Ltd. in Japan, marking a significant milestone in the evolution of β-lactam antibiotics. The timeline below outlines the key phases of its journey from conceptualization to clinical use.

Early 1970s: Conceptualization and Lead Optimization The quest for new β-lactam antibiotics with improved stability to bacterial β-lactamases and a broader spectrum of activity led researchers to explore novel core structures. The central hypothesis was that replacing the sulfur atom in the cephalosporin nucleus with an oxygen atom could modulate the reactivity of the β-lactam ring and enhance antibacterial potency. This led to the synthesis and evaluation of a series of 1-oxacephem derivatives.

1981: Seminal Publication A comprehensive account of the discovery and development of this compound, designated as 6059-S, was published by Otsuka, Nagata, and their colleagues in Medicinal Research Reviews.[1] This paper detailed the chemical and biological studies that established the superiority of the 1-oxacephem nucleus, particularly when combined with a 7α-methoxy group and specific side chains, in conferring high antibacterial activity and β-lactamase stability.

1982: Market Launch Following successful preclinical and clinical trials, this compound was launched in 1982. Its introduction provided clinicians with a new therapeutic option for serious infections, particularly those caused by resistant Gram-negative pathogens.

Post-Launch: Clinical Evaluation and Safety Monitoring Extensive post-marketing surveillance and clinical studies were conducted to further characterize the efficacy and safety of this compound in a broader patient population. These studies confirmed its effectiveness in treating a variety of infections but also identified potential adverse effects, such as coagulopathy, which were associated with the N-methylthiotetrazole (NMTT) side chain.

Chemical Synthesis

The total synthesis of this compound is a complex, multi-step process. While detailed, proprietary industrial synthesis protocols are not fully public, the scientific literature outlines the key chemical transformations. The synthesis generally starts from readily available penicillin or cephalosporin precursors.

Experimental Protocols

General Workflow for 1-Oxacephem Core Synthesis:

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary targets are the penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The binding of this compound to PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis. This compound exhibits a high affinity for several key PBPs in Gram-negative bacteria, particularly Escherichia coli.

Caption: Mechanism of action of this compound.

Studies have shown that this compound has a particularly high affinity for PBP-3 and PBP-7/8 in E. coli.[1][2] Inhibition of PBP-3 is associated with the formation of filamentous bacterial forms, while inhibition of other PBPs contributes to the overall bactericidal effect.

Quantitative Data

In Vitro Antibacterial Activity

This compound demonstrates a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations required to inhibit 90% of isolates (MIC90) for selected pathogens.

| Bacterial Species | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 0.125 - 2 | [3][4] |

| Klebsiella pneumoniae | 0.125 - 32 | [3][4] |

| Proteus mirabilis | 0.125 | [3] |

| Pseudomonas aeruginosa | 8 - 64 | [3] |

| Staphylococcus aureus | 8 | [3] |

| Streptococcus pneumoniae | 8 - 128 | [3] |

| Bacteroides fragilis | ≤ 1 - 4 | [4] |

Pharmacokinetic Properties in Humans

The pharmacokinetic profile of this compound is characterized by a relatively long half-life and good tissue penetration.

| Parameter | Value | Reference(s) |

| Elimination Half-life (t½) | 1.7 - 5.7 hours | [5] |

| Volume of Distribution (Vd) | 0.44 L/kg | [4] |

| Protein Binding | 35% | [6] |

| Renal Clearance | 87.5 ± 9.4 mL/min per 1.73 m² | [7] |

| Urinary Excretion (24h) | 82.0 - 97.7% of administered dose | [7] |

Clinical Efficacy and Safety

A large-scale clinical study in the United States involving 3,558 patients provided significant data on the efficacy and safety of this compound.[5][8]

| Infection Type | Satisfactory Bacteriological Response Rate |

| Urinary Tract Infections | 80% |

| Intraabdominal Infections | 91% |

| Obstetric and Gynecologic | 91% |

| Lower Respiratory Tract | 92% |

| Skin and Skin-Structure | 92% |

| Bone and Joint | 90% |

| Bacteremia | 94% |

| Overall Efficacy Rate | 89% |

| Adverse Reaction | Incidence |

| Hypersensitivity | 2.9% |

| Gastrointestinal Effects | 2.1% |

| Hypoprothrombinemia | 25 cases |

| - with clinical bleeding | 3 cases |

| Alcohol Intolerance | 4 cases |

Conclusion

This compound represented a significant therapeutic advance in the field of β-lactam antibiotics. Its novel 1-oxacephem structure provided enhanced stability against β-lactamases and a potent, broad spectrum of antibacterial activity. While its use has been superseded by newer agents with improved safety profiles, the story of this compound's discovery and development remains a landmark in medicinal chemistry and a testament to the power of rational drug design. The data and workflows presented in this guide offer valuable insights for researchers and professionals involved in the ongoing quest for new and effective antimicrobial agents.

References

- 1. This compound (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity of 6315-S, a new member of the oxacephem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound: clinical summary of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial activity of 1-oxacephem derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of a new class of 1-oxacephem-based human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Moxalactam's Mechanism of Action on Penicillin-Binding Proteins: An In-depth Technical Guide

Introduction

Moxalactam (Latamoxef) is a synthetic 1-oxa-β-lactam antibiotic, structurally distinct from traditional penicillins and cephalosporins, which exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its potent bactericidal effect stems from its ability to interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial integrity and survival. The primary targets of this compound, like all β-lactam antibiotics, are the penicillin-binding proteins (PBPs).[2][3] These enzymes are crucial for the final steps of peptidoglycan biosynthesis, the major component of the bacterial cell wall.[4] This guide provides a detailed technical overview of the molecular interactions between this compound and PBPs, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: PBP Acylation

The fundamental mechanism of action for this compound involves the inhibition of PBP enzymatic activity.[5] PBPs catalyze the final transpeptidation step in peptidoglycan synthesis, which involves cross-linking adjacent peptide side chains to create a rigid, mesh-like cell wall.[6][7]

The process of inhibition unfolds as follows:

-

Structural Mimicry : this compound's β-lactam ring is a structural analog of the D-alanyl-D-alanine terminal residues of the peptidoglycan precursor strands.[8]

-

Active Site Binding : This structural similarity allows this compound to enter the active site of a PBP.

-

Covalent Acylation : The strained β-lactam ring is susceptible to nucleophilic attack by a serine residue within the PBP's active site. This opens the ring and forms a stable, long-lived covalent acyl-enzyme complex.[2][9]

-

Enzyme Inactivation : This acylation effectively inactivates the PBP, preventing it from performing its transpeptidase function.[10]

-

Inhibition of Peptidoglycan Synthesis : The halt in peptidoglycan cross-linking weakens the cell wall, rendering it unable to withstand the internal osmotic pressure of the bacterial cell.[11][12]

-

Cell Lysis : The compromised cell wall eventually leads to cell lysis and bacterial death, classifying this compound as a bactericidal agent.[5][8]

Figure 1: Signaling pathway of this compound-mediated PBP inhibition.

Quantitative Analysis of this compound-PBP Interactions

The efficacy of this compound is directly related to its binding affinity for specific PBPs, which can vary between different bacterial species. This affinity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to the PBP.

Binding Affinity in Escherichia coli

Studies on E. coli K-12 have shown that this compound has a differential affinity for various PBPs.[13][14] It demonstrates a particularly high affinity for PBP-3, which is essential for septum formation during cell division.[13][15] Its strong binding to this PBP is a key factor in its potent antibacterial activity against E. coli.

| PBP Target | Relative Binding Affinity in E. coli K-12 | Reference |

| PBP-1A, -1Bs | Higher than benzylpenicillin | [13] |

| PBP-2 | Lower than benzylpenicillin | [13] |

| PBP-3 | Highest affinity | [13] |

| PBP-4 | Higher than benzylpenicillin | [13] |

| PBP-5/6 | Higher than benzylpenicillin | [13] |

| PBP-7/8 | Highest affinity | [13] |

Binding Affinity in Pseudomonas aeruginosa

In P. aeruginosa, this compound also binds to multiple PBPs, but with a different affinity profile compared to E. coli. Notably, it binds effectively to PBP4.[16]

| PBP Target | 50% Inhibitory Concentration (IC50) | Reference |

| PBP-4 | ~0.4 mg/L | [16] |

Interaction Energies with E. coli PBP 5

Beyond simple binding affinity, the energetic interactions can be measured. Reversible thermal denaturation experiments have been used to determine the noncovalent interaction energies between β-lactams and E. coli PBP 5.[2][9] While this compound stabilizes the enzyme upon binding, its noncovalent interaction energy does not directly correlate with its acylation rate constant (k₂/K'), which is a measure of inhibitory potency.[2][3]

| Parameter | Value for this compound with E. coli PBP 5 | Reference |

| Change in Melting Temp. (ΔTm) | +2.8 °C | [2] |

| Noncovalent Interaction Energy (ΔΔGu) | +1.7 kcal/mole | [2] |

| Second-order Acylation Rate (k₂/K') | 2,700 M⁻¹s⁻¹ | [2] |

Experimental Protocols

The characterization of this compound's interaction with PBPs relies on several key experimental techniques.

Competitive PBP Binding Assay

This is the most common method to determine the binding affinity (IC50) of a β-lactam for specific PBPs.[17][18] The assay measures the ability of an unlabeled antibiotic (this compound) to compete with a labeled β-lactam (e.g., radiolabeled penicillin or a fluorescent derivative like Bocillin-FL) for binding to PBPs in bacterial membrane preparations.[10][13][16]

Methodology:

-

Membrane Preparation: Bacterial cells are cultured to mid-log phase, harvested, and lysed. The cell membrane fraction, which contains the PBPs, is isolated by ultracentrifugation.[16]

-

Competitive Incubation: Aliquots of the membrane preparation are incubated with varying concentrations of unlabeled this compound for a set period (e.g., 30 minutes at room temperature) to allow binding to the PBPs.[17][18]

-

Labeling of Unbound PBPs: A fixed concentration of a labeled β-lactam probe (e.g., [¹⁴C]benzylpenicillin or Bocillin-FL) is added to the mixture.[10][13] This probe binds to any PBPs that have not been bound by this compound.

-

SDS-PAGE: The reaction is stopped, and the membrane proteins are solubilized and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

-

Detection and Quantification: The gel is analyzed to visualize the labeled PBPs. If a radiolabel was used, this is done by fluorography.[13] If a fluorescent probe was used, the gel is scanned with a fluorimager.[16] The intensity of the band corresponding to each PBP is quantified.

-

IC50 Determination: The concentration of this compound that causes a 50% reduction in the signal from the labeled probe for a specific PBP is determined as the IC50 value.[10][16]

Figure 2: Experimental workflow for a competitive PBP binding assay.

Reversible Thermal Denaturation

This biophysical method is employed to quantify the noncovalent interaction energies between a β-lactam and a PBP after the covalent bond has formed.[2][9]

Methodology:

-

PBP Purification: The target PBP (e.g., E. coli PBP 5) is overexpressed and purified.

-

Acyl-Enzyme Complex Formation: The purified PBP is incubated with a saturating concentration of this compound to form the covalent complex.[2]

-

Thermal Denaturation: The thermal stability of both the native PBP and the this compound-PBP complex is measured, typically using circular dichroism to monitor changes in protein secondary structure as the temperature is increased.[9]

-

Tm and ΔH Determination: The melting temperature (Tm) and the van't Hoff enthalpy of unfolding (ΔH) are determined for both the free enzyme and the complex.[2]

-

Interaction Energy Calculation: The increase in the melting temperature (ΔTm) upon ligand binding is used to calculate the free energy of interaction (ΔΔGu), which reflects the stabilization of the PBP by the noncovalent interactions with the bound this compound molecule.[2]

Nitrocefin Hydrolysis Assay

This is a chromogenic assay used to measure the β-lactamase or hydrolytic activity of PBPs and how this activity is affected by other β-lactams.[19]

Methodology:

-

Enzyme-Inhibitor Incubation: A purified PBP is pre-incubated with the inhibitor of interest (this compound) for a specific time.[19]

-

Substrate Addition: The chromogenic β-lactam substrate, nitrocefin, is added to the reaction mixture.

-

Spectrophotometric Monitoring: Hydrolysis of the nitrocefin amide bond by an active PBP results in a color change, which is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 496 nm).[19]

-

Activity Determination: The rate of nitrocefin hydrolysis is a measure of the PBP's remaining enzymatic activity. A reduced rate in the presence of this compound indicates inhibition.

Downstream Effects and Bactericidal Action

The inhibition of specific PBPs by this compound leads to distinct and lethal consequences for the bacterial cell.

-

Inhibition of Cell Division: this compound's high affinity for PBP-3 in Gram-negative bacteria like E. coli is particularly significant.[13] PBP-3 is a critical component of the bacterial divisome, the machinery responsible for cell septation.[15] Inhibition of PBP-3 disrupts septum formation, leading to the inability of the cell to divide, resulting in the formation of long, filamentous cells.[8]

-

Loss of Cell Wall Integrity: The inactivation of multiple PBPs responsible for transpeptidation and cell wall maintenance leads to the synthesis of structurally flawed peptidoglycan.[4][12] This compromised cell wall can no longer protect the cell from osmotic stress.

-

Bacteriolysis: In a hypotonic environment, water enters the bacterial cell, and the weakened wall is unable to prevent swelling, ultimately leading to cell rupture and death.[5][7]

Figure 3: Logical relationship from PBP binding to bactericidal effect.

This compound exerts its bactericidal effects through the targeted inhibition of penicillin-binding proteins. Its mechanism involves forming a stable acyl-enzyme complex with the PBP active site, which blocks the crucial transpeptidation step of peptidoglycan synthesis. The resulting defective cell wall cannot maintain cellular integrity, leading to lysis and bacterial death. The specific affinity of this compound for essential PBPs, such as PBP-3 in E. coli, underscores its potency and defines its spectrum of activity. A thorough understanding of these molecular interactions, quantified through techniques like competitive binding assays and thermal denaturation, is critical for optimizing antibiotic therapies and combating the rise of bacterial resistance.

References

- 1. In vitro antibacterial activity of this compound, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholarly Article or Book Chapter | Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation | ID: s7526m918 | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. microbenotes.com [microbenotes.com]

- 7. news-medical.net [news-medical.net]

- 8. mdpi.com [mdpi.com]

- 9. Interaction energies between beta-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Penicillin-Binding Protein 3 Inserts in E.coli:A Growing Burden of Underreported Threat [medicaldialogues.in]

- 16. journals.asm.org [journals.asm.org]

- 17. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Penicillin Binding Proteins and β-Lactamases of Mycobacterium tuberculosis: Reexamination of the Historical Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

Moxalactam's Efficacy Against Anaerobic Bacteria: A Technical Guide

An in-depth analysis of the antibacterial spectrum, mechanism of action, and susceptibility testing of Moxalactam against clinically significant anaerobic bacteria.

Introduction

This compound (Latamoxef) is a synthetically derived 1-oxa-β-lactam antibiotic with a broad spectrum of activity against a wide array of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its unique structural features, particularly the 7-α-methoxy group in its β-lactam ring, confer a high degree of resistance to hydrolysis by β-lactamase enzymes commonly produced by resistant bacteria.[3] This attribute makes this compound a subject of considerable interest, especially concerning its efficacy against anaerobic organisms, which are prevalent in various clinically significant infections. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound against anaerobic bacteria, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[4][5] Like other β-lactam antibiotics, this compound targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[4][5] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By disrupting the formation of the peptidoglycan layer, this compound weakens the cell wall, leading to cell lysis and ultimately, bacterial death.[4] Its resistance to β-lactamase enzymes enhances its effectiveness against a broader range of bacteria, including those that have acquired resistance to other β-lactam antibiotics.[4]

Antibacterial Spectrum and Quantitative Data

This compound has demonstrated significant in vitro activity against a variety of anaerobic bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative measure of this compound's potency.

| Anaerobic Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Bacteroides fragilis group | 203 | ≤0.25 - >256 | - | 128 | [6] |

| Bacteroides fragilis | 8 | - | - | 0.5 | [7][8] |

| Bacteroides thetaiotaomicron | - | - | - | 8 | [8] |

| Bacteroides melaninogenicus | - | - | - | - | [3][9] |

| Fusobacterium species | - | - | - | - | [3][9] |

| Clostridium perfringens | - | - | - | 0.063 | [8] |

| Anaerobic Gram-positive cocci | - | - | - | - | [3][9] |

Table 1: MIC of this compound against various anaerobic bacteria.

| Antimicrobial Agent | MIC₉₀ (µg/mL) against Bacteroides fragilis group |

| This compound (Latamoxef) | 32 |

| Cefoxitin | 16 |

| Clindamycin | 32 |

| Metronidazole | 2 |

| Imipenem | 2 |

Table 2: Comparative in vitro activity of this compound and other antimicrobial agents against the Bacteroides fragilis group. [10]

Experimental Protocols

The determination of the in vitro susceptibility of anaerobic bacteria to this compound has been predominantly performed using the agar dilution method, as recommended by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Susceptibility Testing Protocol

This method involves the incorporation of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized number of bacterial cells.

1. Media Preparation:

-

Wilkins-Chalgren agar is the recommended medium.[3]

-

The agar is prepared according to the manufacturer's instructions and sterilized.

-

After cooling to 48-50°C, a stock solution of this compound is serially diluted and added to the molten agar to achieve the desired final concentrations.

-

The agar is then poured into petri dishes and allowed to solidify.

2. Inoculum Preparation:

-

Anaerobic bacteria are grown in a suitable broth medium (e.g., Schaedler broth) for 24-48 hours.[3]

-

The turbidity of the broth culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

The inoculum is then diluted 1:10 to yield a final concentration of 1 x 10⁷ CFU/mL.

3. Inoculation:

-

A replicating apparatus is used to apply a standardized volume of the prepared inoculum to the surface of the agar plates containing the various concentrations of this compound.[3]

-

A growth control plate (without antibiotic) is also inoculated.

4. Incubation:

-

The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic jar with a GasPak™ system) at 35-37°C for 48 hours.[3]

5. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth on the agar plate. A faint haze or a single colony is disregarded.[3]

Visualizations

The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum of this compound.

Caption: Agar Dilution Susceptibility Testing Workflow.

Conclusion

This compound exhibits a broad spectrum of activity against a variety of clinically relevant anaerobic bacteria, including members of the Bacteroides fragilis group, Fusobacterium species, and Clostridium perfringens.[3][9] Its stability in the presence of β-lactamases makes it a valuable agent in the treatment of anaerobic and mixed aerobic/anaerobic infections. The standardized agar dilution method provides a reliable means of determining the in vitro susceptibility of these organisms to this compound, guiding appropriate clinical use. Further research and ongoing surveillance are essential to monitor for the development of resistance and to ensure the continued efficacy of this important antibiotic.

References

- 1. This compound (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 5. What is this compound Disodium used for? [synapse.patsnap.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Establishment of MICs of this compound for control and reference anaerobic organisms in agar dilution and microdilution techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Establishment of MICs of this compound for control and reference anaerobic organisms in agar dilution and microdilution techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of this compound against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Susceptibility of anaerobic bacteria to Sch 34343 and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Moxalactam: A Technical Deep Dive into its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, a synthetic 1-oxa-β-lactam antibiotic, has historically held a significant place in the armamentarium against serious bacterial infections. Its broad spectrum of activity, encompassing Gram-positive, Gram-negative, and anaerobic bacteria, coupled with its resistance to many β-lactamases, has made it a subject of considerable scientific interest.[1][2] This technical guide provides an in-depth exploration of the biological activity of this compound, its molecular targets, and the experimental methodologies used to elucidate its function.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of transpeptidases essential for the final steps of peptidoglycan synthesis.[3][4] By acylating the active site of these enzymes, this compound blocks the cross-linking of peptidoglycan chains, leading to a compromised cell wall, loss of structural integrity, and ultimately, cell lysis.[5]

dot

Figure 1. Mechanism of action of this compound.

Antibacterial Spectrum and Potency

This compound demonstrates potent activity against a wide range of bacterial pathogens, with particularly notable efficacy against members of the Enterobacteriaceae family.[1][6] Its activity extends to many anaerobic organisms, including Bacteroides fragilis.[3] The following tables summarize the in vitro susceptibility of various clinically relevant bacteria to this compound, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.12 - 0.5 | 0.25 - 2.0 |

| Klebsiella pneumoniae | 0.25 - 1.0 | 1.0 - 8.0 |

| Enterobacter cloacae | 0.5 - 2.0 | 4.0 - 16.0 |

| Serratia marcescens | 1.0 - 4.0 | 8.0 - 32.0 |

| Proteus mirabilis | ≤0.06 - 0.25 | 0.12 - 0.5 |

| Proteus vulgaris | 0.12 - 0.5 | 0.5 - 2.0 |

| Morganella morganii | 0.12 - 0.5 | 0.25 - 1.0 |

| Providencia stuartii | 0.25 - 1.0 | 2.0 - 8.0 |

| Pseudomonas aeruginosa | 8.0 - 32.0 | 64.0 - >128.0 |

| Haemophilus influenzae | ≤0.03 - 0.12 | 0.06 - 0.25 |

| Neisseria gonorrhoeae | 0.015 - 0.06 | 0.03 - 0.12 |

| Bacteroides fragilis | 2.0 - 8.0 | 8.0 - 32.0 |

Data compiled from multiple sources. MIC values can vary depending on the testing methodology and strain characteristics.

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 2.0 - 8.0 | 8.0 - 32.0 |

| Streptococcus pneumoniae | 0.5 - 2.0 | 2.0 - 8.0 |

| Streptococcus pyogenes (Group A) | ≤0.06 - 0.25 | 0.12 - 0.5 |

| Enterococcus faecalis | >128.0 | >128.0 |

This compound generally exhibits lower potency against Gram-positive cocci compared to third-generation cephalosporins.[6]

Molecular Targets: Penicillin-Binding Proteins (PBPs)

The differential susceptibility of bacteria to this compound can be attributed to its varying affinity for different PBPs. In Escherichia coli, this compound demonstrates a particularly high affinity for PBP-3, an enzyme crucial for septum formation during cell division.[7] Inhibition of PBP-3 leads to the formation of filamentous, non-dividing cells.[8] It also binds to PBP-1a and PBP-1b, which are involved in cell elongation.[7] Conversely, this compound has a lower affinity for PBP-2, which is involved in maintaining the rod shape of the bacterium.[7]

Table 3: Relative Affinity of this compound for E. coli Penicillin-Binding Proteins

| Penicillin-Binding Protein (PBP) | Relative Affinity | Primary Function |

| PBP-1a | High | Peptidoglycan polymerase and transpeptidase (cell elongation) |

| PBP-1b | High | Peptidoglycan polymerase and transpeptidase (cell elongation) |

| PBP-2 | Low | Peptidoglycan transpeptidase (cell shape) |

| PBP-3 | Very High | Peptidoglycan transpeptidase (septum formation) |

| PBP-4 | Moderate | D-alanyl-D-alanine carboxypeptidase/endopeptidase |

| PBP-5/6 | Moderate | D-alanyl-D-alanine carboxypeptidase |

Affinity is described qualitatively based on competitive binding assays.[7]

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms, often in combination.[5] These include:

-

Production of β-lactamases: Certain β-lactamase enzymes can hydrolyze the β-lactam ring of this compound, rendering it inactive. However, this compound is stable against many common β-lactamases.[1]

-

Alteration of PBP targets: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound, thereby decreasing its inhibitory effect.[5]

-

Reduced permeability: Changes in the outer membrane porin proteins of Gram-negative bacteria can restrict the entry of this compound into the periplasmic space, where the PBPs are located.[6]

-

Efflux pumps: Active transport systems can pump this compound out of the bacterial cell, preventing it from reaching its PBP targets.[9]

dot

Figure 2. Overview of resistance mechanisms to this compound.

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Dilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a bacterial isolate.

1. Preparation of this compound Stock Solution:

- Aseptically prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile distilled water or buffer) to a known concentration (e.g., 1280 µg/mL).

2. Preparation of Agar Plates:

- Prepare molten Mueller-Hinton agar and allow it to cool to 45-50°C in a water bath.

- Prepare a series of twofold dilutions of the this compound stock solution in sterile diluent.

- Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations (e.g., 0.06 to 128 µg/mL).

- Pour the agar into sterile petri dishes and allow them to solidify. A growth control plate containing no antibiotic is also prepared.

3. Inoculum Preparation:

- From a pure, overnight culture of the test organism, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

4. Inoculation and Incubation:

- Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, starting with the lowest to the highest this compound concentration, and finally the growth control plate.

- Allow the inoculum spots to dry completely before inverting the plates.

- Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

dot

Figure 3. Workflow for Agar Dilution Susceptibility Testing.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay determines the relative affinity of this compound for different PBPs.

1. Membrane Preparation:

- Grow the test bacterium (e.g., E. coli) to mid-logarithmic phase and harvest the cells by centrifugation.

- Lyse the cells by sonication or French press in a suitable buffer.

- Isolate the cell membranes by ultracentrifugation. Resuspend the membrane pellet in buffer.

2. Competitive Binding:

- Incubate aliquots of the membrane preparation with increasing concentrations of unlabeled this compound for a defined period (e.g., 10 minutes at 30°C) to allow for binding to the PBPs.

- Add a saturating concentration of a radiolabeled β-lactam (e.g., [³H]benzylpenicillin) to each aliquot and incubate for a further defined period (e.g., 10 minutes at 30°C). The radiolabeled penicillin will bind to the PBPs that are not occupied by this compound.

3. SDS-PAGE and Fluorography:

- Stop the binding reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS).

- Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -70°C.

4. Analysis:

- Develop the X-ray film to visualize the radiolabeled PBP bands.

- The intensity of each PBP band will be inversely proportional to the amount of this compound bound to that PBP.

- Determine the concentration of this compound required to inhibit 50% of the binding of the radiolabeled penicillin (IC₅₀) for each PBP by densitometry. A lower IC₅₀ value indicates a higher affinity of this compound for that PBP.

Time-Kill Assay

This assay evaluates the bactericidal activity of this compound over time.

1. Inoculum Preparation:

- Prepare a standardized suspension of the test organism in a suitable broth medium (e.g., Mueller-Hinton broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Exposure to this compound:

- Add this compound to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control tube with no antibiotic is also included.

- Incubate all tubes at 35 ± 2°C with shaking.

3. Viable Cell Counting:

- At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove aliquots from each tube.

- Perform serial dilutions of the aliquots in sterile saline or broth.

- Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

- Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

4. Data Analysis:

- Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

- A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.

Conclusion

This compound remains a significant compound for studying β-lactam antibiotics' structure-activity relationships and mechanisms of resistance. Its potent and broad-spectrum activity, primarily driven by the efficient inhibition of essential penicillin-binding proteins, underscores the critical role of the bacterial cell wall as an antibiotic target. A thorough understanding of its biological activity, molecular interactions, and the experimental methodologies used for its characterization is essential for the continued development of novel antibacterial agents to combat the growing threat of antimicrobial resistance.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 4. This compound (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are PBP3 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Penicillin-Binding Protein 3 Inserts in E.coli:A Growing Burden of Underreported Threat [medicaldialogues.in]

- 9. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial In Vitro Studies of Moxalactam Efficacy

This technical guide provides a comprehensive overview of the initial in vitro studies of Moxalactam, a synthetic oxa-β-lactam antibiotic. Designed for researchers, scientists, and drug development professionals, this document details the antimicrobial efficacy of this compound against a range of clinically relevant bacteria, outlines the experimental protocols used in these foundational studies, and illustrates key concepts through detailed diagrams.

Introduction to this compound

This compound (also known as Latamoxef) is a broad-spectrum antibiotic characterized by its 1-oxa-β-lactam nucleus, which confers a high degree of stability against many β-lactamases.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[3][4] Initial in vitro evaluations demonstrated its potent activity against a wide array of Gram-negative bacteria, including many species resistant to other cephalosporins, and moderate activity against Gram-positive cocci.[1][5]

Quantitative Efficacy of this compound: Minimum Inhibitory Concentrations (MICs)

The in vitro efficacy of an antibiotic is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound against various bacterial species as reported in early studies. These values are crucial for assessing the antibiotic's spectrum of activity and potency.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli (ESBL-producing) | 875 | 0.5 | 2 | Not Reported |

| Klebsiella pneumoniae (ESBL-producing) | 157 | 0.5 | 32 | Not Reported |

| Escherichia coli (non-ESBL) | Not Reported | Not Reported | 0.125 | Not Reported |

| Klebsiella pneumoniae (non-ESBL) | Not Reported | Not Reported | 0.125 | Not Reported |

| Proteus mirabilis | Not Reported | Not Reported | 0.125 | Not Reported |

| Proteus morganii | Not Reported | Not Reported | 0.125 | Not Reported |

| Proteus rettgeri | Not Reported | Not Reported | 8 | Not Reported |

| Pseudomonas aeruginosa | Not Reported | Not Reported | 8 | Not Reported |

| Salmonella spp. | Not Reported | Not Reported | < 0.063 | Not Reported |

| Haemophilus influenzae | Not Reported | Not Reported | ≤ 0.06 | Not Reported |

| Bacteroides fragilis | 80 | Not Reported | Not Reported | Susceptible |

Data compiled from multiple sources.[1][6][7]

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | Notes |

| Staphylococcus aureus | Not Reported | ≤ 8 | Generally more resistant to this compound than other β-lactams.[3] |

| Streptococcus pneumoniae | 34 | 4 - 128 | Activity is dependent on penicillin susceptibility.[8] |

| Streptococcus pneumoniae (penicillin-highly resistant) | Not Reported | 128 | |

| Streptococcus pneumoniae (penicillin-relatively resistant) | 12 | 4 - 16 |

Data compiled from multiple sources.[6][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial in vitro studies of this compound. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[1][2][9]

Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.

3.1.1. Media Preparation:

-

Mueller-Hinton Agar (MHA) is the recommended medium for testing most aerobic bacteria.[6]

-

The agar is prepared according to the manufacturer's instructions, sterilized by autoclaving, and then cooled to 48-50°C in a water bath.

3.1.2. Antibiotic Preparation:

-

A stock solution of this compound is prepared in a suitable solvent and serially diluted to achieve the desired final concentrations.

-

A specific volume of each antibiotic dilution is added to molten agar to achieve the final target concentration in the agar plate.

3.1.3. Inoculum Preparation:

-

Bacterial colonies are selected from a fresh (18-24 hour) culture plate.

-

The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The inoculum is further diluted to achieve a final concentration of approximately 10⁴ CFU per spot on the agar plate.

3.1.4. Inoculation and Incubation:

-

The prepared bacterial inoculum is applied to the surface of the antibiotic-containing agar plates using a multipoint inoculator.

-

Plates are allowed to dry before being inverted and incubated at 35°C for 16-20 hours.

3.1.5. MIC Determination:

-

The MIC is read as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

The broth microdilution method is another widely used technique for MIC determination and is particularly suitable for testing a large number of isolates.

3.2.1. Media and Antibiotic Preparation:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used.

-

Serial twofold dilutions of this compound are prepared in the broth in a 96-well microtiter plate.

3.2.2. Inoculum Preparation:

-

The bacterial inoculum is prepared as described for the agar dilution method (Section 3.1.3) to a turbidity of a 0.5 McFarland standard.

-

The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3.2.3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

-

The plates are sealed to prevent evaporation and incubated at 35°C for 16-20 hours in ambient air.

3.2.4. MIC Determination:

-

The MIC is determined as the lowest concentration of this compound in which there is no visible growth (turbidity) in the well.

Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanism of action of this compound and the general workflow for in vitro susceptibility testing.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cmdr.ubc.ca [cmdr.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. clsjournal.ascls.org [clsjournal.ascls.org]

Methodological & Application

Moxalactam (Latamoxef): Research Applications and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, also known as Latamoxef, is a synthetic oxa-beta-lactam antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[3][4] Specifically, this compound targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][5] Its structure, which includes a 7-alpha-methoxy substituent, confers stability against many beta-lactamase enzymes produced by resistant bacteria.[6] This document provides detailed application notes and experimental protocols for the research use of this compound.

Mechanism of Action

This compound's primary mechanism of action involves the disruption of bacterial cell wall synthesis. This process is critical for maintaining the structural integrity of the bacterial cell, especially in the face of osmotic pressure differences.

Figure 1. Signaling pathway of this compound's mechanism of action.

In Vitro Applications

This compound is widely used in in vitro studies to determine its efficacy against various bacterial strains and to investigate mechanisms of antibiotic resistance.

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) is a key parameter determined in vitro. The following tables summarize the MIC50 and MIC90 values of this compound against a range of clinically relevant bacteria.

Table 1: In Vitro Activity of this compound against Enterobacteriaceae

| Organism (ESBL-producing) | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | 0.5 | 2 |

| Klebsiella pneumoniae | 0.5 | 32 |

Data sourced from a study on bloodstream infection isolates.[1]

Table 2: In Vitro Activity of this compound against Various Bacterial Groups

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis group | 4 | 64 |

| Pseudomonas aeruginosa | - | 8 |

| Staphylococcus aureus | - | ≤8 |

| Streptococcus pneumoniae | - | ≤8 |

Data compiled from multiple sources.[2][7] Note that this compound generally shows lower efficacy against Gram-positive organisms compared to many other β-lactam antibiotics.[8]

Experimental Protocol: Broth Microdilution MIC Assay (CLSI Guideline)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following the general principles of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound sodium salt

-

Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates for testing

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). The solubility in water is approximately 50 mg/mL and in DMSO is about 5 mg/mL.[9]

-

For aqueous solutions, it is recommended not to store them for more than one day.[9]

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range.

-

Each well should contain 100 µL of the diluted antibiotic solution.

-

Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL per well.

-

Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Figure 2. Workflow for Broth Microdilution MIC Assay.

In Vivo Applications

This compound has been evaluated in various animal models of infection to assess its in vivo efficacy. These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the drug in a living system.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been studied in humans, providing essential data for dosing regimens.

Table 3: Pharmacokinetic Parameters of this compound in Adults with Normal Renal Function

| Parameter | Value |

| Intramuscular (1g) | |

| Mean Peak Serum Level (Cmax) | 30-50 µg/mL |

| Time to Peak (Tmax) | 1 hour |

| Intravenous (1g, rapid injection) | |

| Mean Peak Serum Level (Cmax) | 90-150 µg/mL |

| General Parameters | |

| Elimination Half-life (t½β) | 2.0 - 2.5 hours |

| Apparent Volume of Distribution (Vd) | 15 - 18 L |

| Renal Clearance | 50 - 90 mL/min |

| Urinary Excretion (24h) | 70 - 90% |

Data compiled from studies in adults.[10]

Experimental Protocol: Mouse Intraperitoneal Infection Model

This protocol describes a general method for evaluating the in vivo efficacy of this compound in a mouse model of systemic infection.

Materials:

-

Mice (specific strain, age, and sex as required by the study design)

-

Bacterial strain for infection

-

Brain Heart Infusion (BHI) broth or other suitable growth medium

-

Sterile saline

-

Mucin (optional, to enhance virulence)

-

This compound for injection

-

Syringes and needles (25-27 gauge)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight in BHI broth at 37°C.

-

Wash the bacterial cells by centrifugation and resuspend in sterile saline.

-

Adjust the bacterial suspension to the desired concentration (CFU/mL). This should be predetermined to establish a lethal or sublethal infection model.

-

Optionally, mix the bacterial suspension with an equal volume of sterile mucin to enhance the infectivity.

-

-

Infection of Mice:

-

Administer the bacterial inoculum (typically 0.2-0.5 mL) via intraperitoneal (IP) injection.

-

Observe the animals for signs of infection.

-

-

Preparation and Administration of this compound:

-

Prepare a sterile solution of this compound in saline for injection.

-

At a specified time post-infection (e.g., 1 hour), administer the this compound solution subcutaneously (SC) or intraperitoneally (IP) at various dose levels.

-

-

Monitoring and Endpoint:

-

Monitor the mice for a defined period (e.g., 7 days) for survival.

-

The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals, can be calculated from the survival data.[11]

-

Alternatively, at specific time points, cohorts of animals can be euthanized, and bacterial loads in organs (e.g., spleen, liver) or peritoneal fluid can be quantified by plating serial dilutions on appropriate agar.

-

Figure 3. Workflow for a Mouse Intraperitoneal Infection Model.

Stability and Storage

This compound is available as a sodium salt, which is a crystalline solid. For research purposes, it is important to handle and store the compound correctly to ensure its stability and activity.

-

Solid Form: The solid form of this compound sodium salt is stable for at least 4 years when stored at -20°C.[9]

-

Solutions:

Conclusion

This compound remains a valuable tool for in vitro and in vivo research in the field of antibacterial drug discovery and development. Its broad spectrum of activity and stability to many β-lactamases make it a useful reference compound. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies. It is important to note that while effective against many Gram-negative bacteria, its use has been associated with bleeding disorders, a factor that led to its withdrawal from the market in some countries.[8] Researchers should be aware of this historical context.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria [clsi.org]

- 4. dbt.univr.it [dbt.univr.it]

- 5. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epimers of this compound: in vitro comparison of activity and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]

- 8. A comparative evaluation of this compound: antimicrobial activity, pharmacokinetics, adverse reactions, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro and in vivo antibacterial activity of this compound, an oxa-beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Moxalactam in Selective Bacterial Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan.[3] A key advantage of this compound is its stability in the presence of many β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics. This stability allows for its effective use in the selective cultivation of specific bacteria from mixed microbial populations.

These application notes provide detailed protocols and supporting data for the use of this compound in selective bacterial culture media, particularly for the isolation of Listeria monocytogenes.

Mechanism of Action

This compound's bactericidal activity stems from its ability to disrupt the integrity of the bacterial cell wall. It achieves this by covalently binding to the active site of penicillin-binding proteins (PBPs), which are membrane-associated enzymes responsible for the final steps of peptidoglycan biosynthesis. Peptidoglycan is a critical structural component of the bacterial cell wall, providing mechanical strength and protection against osmotic lysis. By inhibiting PBP function, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell death.

References

- 1. This compound in serious infections: clinical, bacteriologic, and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Bacterial resistance against beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Moxalactam Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and use of Moxalactam stock solutions for preventing bacterial contamination in cell culture.

Introduction

This compound is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[3] Its stability against many β-lactamase enzymes makes it an effective agent for cell culture applications, where it can prevent or eliminate bacterial contamination.[4][5] Proper preparation and storage of a sterile, concentrated stock solution are critical to ensure its efficacy and to avoid introducing contaminants into sensitive cell cultures.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of a this compound (sodium salt) stock solution.

| Parameter | Value | Notes |

| Synonyms | Latamoxef, LY-127935 | [8][9] |

| Molecular Weight (Disodium Salt) | 564.4 g/mol | [9][10] |

| Form | Crystalline solid | [9] |

| Solubility in Water | Approx. 50 mg/mL | [9] |

| Solubility in DMSO | ≥ 25 mg/mL | [9][10] |

| Powder Storage | -20°C | Stable for ≥ 4 years.[8][9] |

| Aqueous Stock Storage | Not recommended for more than one day. | [9] |

| DMSO Stock Storage | -20°C for up to 1 month; -80°C for up to 6 months. | [1] |

Experimental Protocol

This protocol details the steps to prepare a 50 mg/mL sterile stock solution of this compound in water. All procedures should be performed in a laminar flow hood using aseptic techniques.

3.1. Materials and Equipment

-

This compound sodium salt powder

-

Sterile, cell culture-grade water or DMSO

-

Sterile 15 mL or 50 mL conical tubes

-

Calibrated analytical balance

-

Sterile spatula

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

-

Sterile syringes (appropriate size for the volume being prepared)

-

Sterile, cryo-safe microcentrifuge tubes (e.g., 1.5 mL) for aliquots

-

-20°C and -80°C freezers

3.2. Stock Solution Preparation Workflow

Caption: Workflow for preparing a sterile this compound stock solution.

3.3. Step-by-Step Methodology

-

Calculate Required Amounts:

-

Determine the desired final concentration and volume. For this protocol, we will prepare 10 mL of a 50 mg/mL stock solution.

-

Mass of this compound: 50 mg/mL * 10 mL = 500 mg.

-

-

Weighing:

-

In a laminar flow hood, place a sterile 15 mL conical tube on a calibrated balance and tare the weight.

-

Using a sterile spatula, aseptically weigh 500 mg of this compound sodium salt powder directly into the conical tube.

-

-

Dissolving:

-

Aseptically add 10 mL of sterile, cell culture-grade water to the conical tube containing the this compound powder.

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

-

-

Sterilization:

-

Draw the this compound solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

-

Dispense the solution through the filter into a new sterile 15 mL conical tube. This step removes any potential bacterial contaminants.

-

Note: If using DMSO as the solvent, filter sterilization may not be required if all components and techniques are sterile.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the antibiotic, dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes.[11][12]

-

Label the aliquots clearly with the name ("this compound"), concentration (50 mg/mL), and preparation date.

-

Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1]

-

Application in Cell Culture

4.1. Determining Working Concentration

The optimal working concentration of this compound can vary depending on the cell line and the potential contaminants. It is crucial to perform a dose-response experiment to determine the highest concentration that is not toxic to the cells.[7] Minimum inhibitory concentration (MIC) data suggests that concentrations as low as 0.125 µg/mL can be effective against sensitive bacterial strains like E. coli.[13]

4.2. Diluting the Stock Solution

To use this compound in your cell culture medium, dilute the frozen stock solution to the desired final working concentration.

-

Example: To prepare 100 mL of culture medium with a final this compound concentration of 50 µg/mL from a 50 mg/mL stock:

-

Use the dilution formula: C1V1 = C2V2

-

C1 (Stock Concentration) = 50 mg/mL = 50,000 µg/mL

-

V1 (Volume of Stock) = ?

-

C2 (Final Concentration) = 50 µg/mL

-

V2 (Final Volume) = 100 mL

-

-

Calculate V1:

-

V1 = (C2 * V2) / C1

-

V1 = (50 µg/mL * 100 mL) / 50,000 µg/mL = 0.1 mL = 100 µL

-

-

Thaw one aliquot of the this compound stock solution.

-

Aseptically add 100 µL of the 50 mg/mL stock to 100 mL of your complete cell culture medium.

-

Mix gently before adding to your cells.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Research Products International Corp this compound, Sodium Salt, 5 Grams, | Fisher Scientific [fishersci.com]

- 4. In vitro antimicrobial activity and beta-lactamase stability of this compound, a new 1-oxa-cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial effect evaluation of this compound against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae with in vitro pharmacokinetics/pharmacodynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Culture Antibiotic Selection Guide [sigmaaldrich.com]

- 7. Antibiotics for Cell Culture | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. glpbio.com [glpbio.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. In vitro antibacterial activity of this compound, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Moxalactam for Susceptibility Testing of Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam (also known as Latamoxef) is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. It functions by inhibiting the synthesis of the bacterial cell wall, a mechanism it shares with other β-lactam antibiotics.[1][2] Historically, this compound was used to treat a range of serious infections. However, due to the emergence of bacterial resistance and other factors, its clinical use has diminished, and it is no longer included in the current antimicrobial susceptibility testing guidelines from major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

These application notes provide a summary of the historical susceptibility testing criteria and detailed protocols for the in vitro evaluation of this compound against clinical isolates for research purposes. It is crucial to note that the interpretive criteria presented here are based on historical data and are not current clinical breakpoints.

Mechanism of Action

This compound's bactericidal activity results from the inhibition of bacterial cell wall synthesis. Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1] Peptidoglycan is a critical component of the bacterial cell wall that provides structural integrity. By inhibiting the cross-linking of peptidoglycan strands, this compound weakens the cell wall, leading to cell lysis and death.[1]

References

Proper Storage and Handling of Moxalactam Powder: Application Notes and Protocols for Researchers

Introduction